molecular formula C24H18ClF2N3O B157756 TMP-153 CAS No. 128831-46-9

TMP-153

Cat. No.: B157756
CAS No.: 128831-46-9
M. Wt: 437.9 g/mol
InChI Key: FFKNNBNIAHVVCU-UHFFFAOYSA-N
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Description

TMP 153, also known as N-[4-(2-chlorophenyl)-6,7-dimethyl-3-quinolyl]-N’-(2,4-difluorophenyl)urea, is a potent and selective inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT). This enzyme plays a crucial role in cholesterol metabolism by catalyzing the esterification of cholesterol with fatty acids. TMP 153 has been shown to inhibit cholesterol absorption and lower plasma cholesterol levels in various animal models, making it a promising compound for the treatment of hypercholesterolemia and atherosclerosis .

Mechanism of Action

TMP-153, also known as N-(4-(2-Chlorophenyl)-6,7-dimethyl-3-quinolyl)-N’-(2,4-difluorophenyl)urea, 1-[4-(2-chlorophenyl)-6,7-dimethylquinolin-3-yl]-3-(2,4-difluorophenyl)urea, or CDQDU, is a potent and selective inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT) .

Target of Action

The primary target of this compound is Acyl-CoA:cholesterol acyltransferase (ACAT) . ACAT is an enzyme that catalyzes the esterification of excess cellular cholesterol with fatty acids . It plays a crucial role in intestinal cholesterol absorption, hepatic lipoprotein secretion, and cholesterol accumulation in vascular tissues .

Mode of Action

This compound interacts with ACAT by inhibiting its activity . It does this by binding to the enzyme and preventing it from catalyzing the esterification of cholesterol . This inhibition occurs in a dose-dependent manner, with IC50 values of 5-10 nM in various animals .

Biochemical Pathways

This compound affects the cholesterol metabolism pathway . By inhibiting ACAT, this compound reduces the esterification of cholesterol, thereby decreasing the absorption of cholesterol in the intestines and the secretion of lipoproteins in the liver . This leads to a reduction in cholesterol accumulation in vascular tissues .

Pharmacokinetics

It has been observed that this compound dose-dependently reduces plasma total and low-density lipoprotein (ldl) cholesterol without affecting high-density lipoprotein (hdl) cholesterol in hamsters . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The inhibition of ACAT by this compound leads to a reduction in plasma total and LDL cholesterol . This is because the inhibition of ACAT reduces the esterification of cholesterol, leading to decreased cholesterol absorption and lipoprotein secretion . As a result, there is less cholesterol accumulation in the body, particularly in vascular tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TMP 153 involves several key steps, starting with the preparation of the quinoline core. The quinoline derivative is then functionalized with chlorophenyl and difluorophenyl groups through a series of substitution reactions. The final step involves the formation of the urea linkage between the quinoline and the difluorophenyl groups .

Industrial Production Methods

Industrial production of TMP 153 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the final product. The compound is then subjected to rigorous quality control measures to ensure its suitability for research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

TMP 153 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of TMP 153. These derivatives can exhibit different biological activities and are often studied for their potential therapeutic applications .

Scientific Research Applications

TMP 153 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of TMP 153

TMP 153 is unique in its high potency and selectivity for ACAT inhibition. It has an IC50 value of 5-10 nM for intestinal and hepatic ACAT, making it one of the most potent ACAT inhibitors available. Additionally, TMP 153 has shown significant hypocholesterolemic effects in various animal models, highlighting its potential as a therapeutic agent for the treatment of hypercholesterolemia and atherosclerosis .

Properties

IUPAC Name

1-[4-(2-chlorophenyl)-6,7-dimethylquinolin-3-yl]-3-(2,4-difluorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClF2N3O/c1-13-9-17-21(10-14(13)2)28-12-22(23(17)16-5-3-4-6-18(16)25)30-24(31)29-20-8-7-15(26)11-19(20)27/h3-12H,1-2H3,(H2,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFKNNBNIAHVVCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CN=C2C=C1C)NC(=O)NC3=C(C=C(C=C3)F)F)C4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClF2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40155987
Record name N-(4-(2-Chlorophenyl)-6,7-dimethyl-3-quinolyl)-N'-(2,4-difluorophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40155987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128831-46-9
Record name N-(4-(2-Chlorophenyl)-6,7-dimethyl-3-quinolyl)-N'-(2,4-difluorophenyl)urea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128831469
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-(2-Chlorophenyl)-6,7-dimethyl-3-quinolyl)-N'-(2,4-difluorophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40155987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of TMP-153 and how does it impact Hepatitis C Virus (HCV)?

A1: this compound is a potent inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), specifically targeting both ACAT1 and ACAT2 enzymes [, , ]. These enzymes are responsible for converting free cholesterol into cholesteryl esters (CEs). HCV infection leads to cholesterol accumulation in liver cells, and this excess cholesterol is utilized in the production of infectious HCV particles []. Research has shown that this compound significantly reduces the production of infectious HCV particles by inhibiting CE synthesis, a crucial component of HCV lipoviral particles []. While this compound effectively reduces HCV infectivity, it does not directly interfere with viral RNA replication [].

Q2: How does the inhibition of CE synthesis by this compound affect HCV particles?

A2: Inhibiting CE synthesis with this compound leads to a noticeable increase in the density of HCV lipoviral particles []. This observation suggests that CEs play a vital role in the lipidation of HCV particles, and their depletion due to this compound treatment results in less buoyant, denser particles. This alteration in density and lipid composition likely contributes to the reduced infectivity of HCV in the presence of this compound [].

Q3: Besides its effects on HCV, has this compound been studied in other contexts?

A3: Yes, research indicates that this compound can lower plasma cholesterol levels in animal models like rats and hamsters [, ]. While the specific mechanisms were not fully elucidated in the provided abstracts, the findings suggest that this compound's ACAT inhibitory activity might have broader implications for cholesterol regulation and potentially impact cholesterol absorption and metabolism [, ].

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